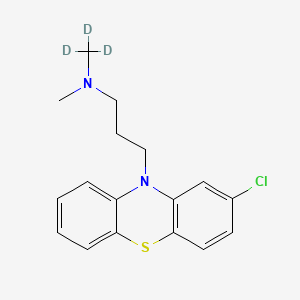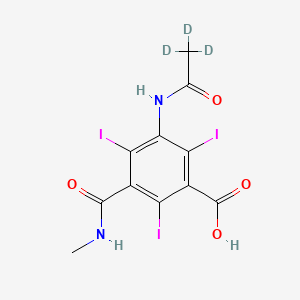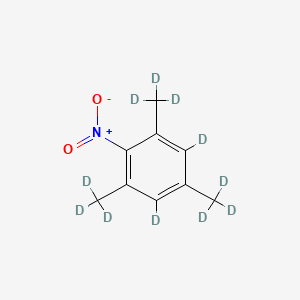
Chlorpromazine-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine-D3 is a deuterated form of chlorpromazine, a phenothiazine antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. The deuterium atoms in this compound replace hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine-D3 involves the incorporation of deuterium atoms into the chlorpromazine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpromazine-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chlorpromazine sulfoxide and chlorpromazine sulfone.
Reduction: Chlorpromazine.
Substitution: Various substituted chlorpromazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorpromazine-D3 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of chlorpromazine in the body.
Drug Interaction Studies: Helps in understanding the interactions between chlorpromazine and other drugs.
Biological Research: Used in studies involving neurotransmitter pathways and receptor binding.
Industrial Applications: Employed in the development of new antipsychotic drugs and formulations .
Wirkmechanismus
Chlorpromazine-D3 exerts its effects by blocking dopamine receptors (D1, D2, D3, and D4) in the brain, which reduces dopaminergic transmission. It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors. This multi-receptor antagonism leads to its antipsychotic, antiemetic, and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: Another typical antipsychotic with a similar mechanism of action but different chemical structure.
Flupentixol: A thioxanthene derivative with antipsychotic properties.
Prochlorperazine: A phenothiazine derivative used primarily for its antiemetic effects
Uniqueness of Chlorpromazine-D3
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This makes it a valuable tool in both clinical and research settings .
Eigenschaften
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)

![bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate](/img/structure/B590360.png)



![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

